7-Hexadecanone
Overview
Description
7-Hexadecanone, also known as hexadecan-7-one, is an organic compound with the molecular formula C₁₆H₃₂O. It is a ketone with a sixteen-carbon chain, where the carbonyl group is located at the seventh carbon atom. This compound is part of the larger family of aliphatic ketones and is known for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Hexadecanone can be synthesized through several methods. One common approach involves the reaction of palmitoyl chloride with phenol in the presence of aluminium chloride. This reaction can be carried out in different solvents such as tetrachloroethane, nitrobenzene, or carbon disulfide, with varying yields depending on the conditions . Another method involves the Fries rearrangement of phenyl palmitate with aluminium chloride .
Industrial Production Methods: In industrial settings, this compound can be produced through the oxidation of hexadecanol or the dehydrogenation of hexadecanal. These processes typically involve the use of catalysts and controlled reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Hexadecanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexadecanoic acid.
Reduction: It can be reduced to hexadecanol using reducing agents like lithium aluminium hydride.
Substitution: The carbonyl group can participate in nucleophilic substitution reactions, forming derivatives such as oximes and hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminium hydride or sodium borohydride in anhydrous solvents.
Substitution: Hydroxylamine or hydrazine in the presence of acidic or basic catalysts.
Major Products Formed:
Oxidation: Hexadecanoic acid.
Reduction: Hexadecanol.
Substitution: Oximes and hydrazones.
Scientific Research Applications
7-Hexadecanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reference material in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 7-Hexadecanone involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with proteins and enzymes, potentially altering their activity. It may also participate in redox reactions, influencing cellular processes. The exact pathways and molecular targets are still under investigation, but its ability to interact with biological molecules makes it a compound of interest in pharmacology and biochemistry .
Comparison with Similar Compounds
Hexadecanal: An aldehyde with a similar carbon chain length but with an aldehyde group instead of a ketone group.
Hexadecanol: An alcohol with a similar carbon chain length but with a hydroxyl group instead of a carbonyl group.
Hexadecanoic acid: A carboxylic acid with a similar carbon chain length but with a carboxyl group instead of a carbonyl group.
Uniqueness: 7-Hexadecanone is unique due to its specific position of the carbonyl group, which influences its reactivity and interactions with other molecules. This positional specificity allows it to participate in unique chemical reactions and makes it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
hexadecan-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O/c1-3-5-7-9-10-11-13-15-16(17)14-12-8-6-4-2/h3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIMKDVDMTZIIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196433 | |
Record name | Hexadecan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45206-91-5 | |
Record name | 7-Hexadecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45206-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexadecan-7-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045206915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hexadecanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexadecan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecan-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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